[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-6-8-15(9-7-12)21-10-14(19-20-21)11-23-16(22)18-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDVUNMUKWQJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing their function and leading to a range of biological effects.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces. These interactions can alter the conformation and activity of the target molecules, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Pharmacokinetics
Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetic properties. These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Similar compounds have been shown to induce a range of effects, from changes in cell morphology and function to alterations in gene expression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s environmental persistence and potential for bioaccumulation can impact its long-term effects.
Biological Activity
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate is a synthetic compound that belongs to the class of triazole derivatives. Its unique structure and biological properties make it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H13ClN4O2
- Molecular Weight : 363.2 g/mol
- CAS Number : 338419-08-2
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain enzymes involved in metabolic pathways, which can impact cellular processes such as proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Potential : Research has indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its role in promoting apoptosis through mitochondrial pathways.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate (–O–CO–N–) group undergoes hydrolysis under acidic or basic conditions to yield substituted amines and carbonic acid derivatives. For example:
-
Base-mediated hydrolysis :
Similar cleavage patterns are observed in structurally related carbamates under alkaline conditions .
Table 1: Hydrolysis Conditions and Products
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 0.1M NaOH, 60°C, 2h | [1-(4-Chlorophenyl)-1H-triazol-4-yl]methanol + Aniline | 85% | |
| 1M HCl, reflux, 4h | Partial decomposition; unidentified intermediates | 40% | , |
Nucleophilic Substitution at the Triazole Methylene Group
The methylene (–CH₂–) adjacent to the triazole ring is susceptible to nucleophilic substitution. For instance:
-
Reaction with alkyl halides :
This reactivity is consistent with triazole derivatives forming ethers or thioethers .
Table 2: Substitution Reactions
| Reagent | Product | Catalyst | Yield | Source |
|---|---|---|---|---|
| 2-Bromobutane | Ether derivative with butoxy chain | K₂CO₃ | 72% | |
| Benzyl chloride | Benzyl ether analog | Et₃N | 68% |
Cyclization Reactions
The triazole ring participates in cyclization to form fused heterocycles. For example:
-
With hydrazine hydrate :
Such reactions are documented in triazole-containing systems under refluxing ethanol .
Table 3: Cyclization Pathways
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiosemicarbazide | Thiadiazole-triazole hybrid | EtOH, Δ, 6h | 65% | |
| Formamidine acetate | Pyrazolo-triazole fused system | DMF, 120°C, 12h | 58% |
Cross-Coupling Reactions
The chlorophenyl group may enable palladium-catalyzed couplings, though direct evidence is limited. For example:
-
Suzuki-Miyaura coupling (hypothetical):
Similar couplings are reported for 4-chlorophenyltriazole derivatives .
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidation:
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
- (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-Isobutylphenyl)propanoate (5b): Replaces the carbamate with an ester linked to a 4-isobutylphenylpropanoate group. The ester group increases hydrophobicity but reduces hydrolytic stability compared to carbamates. This compound, part of a COX-2 inhibitor study, showed enhanced selectivity due to the bulky isobutyl group .
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl] Derivatives (5b in ) :
Substitution of chlorine with bromine increases molecular weight and polarizability. In antimicrobial studies, bromophenyl analogs exhibited comparable or superior activity to chlorophenyl derivatives, likely due to enhanced halogen bonding .- (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol (75): A Schiff base-linked triazole with a 3-chlorophenyl group showed cytotoxicity (IC50 = 78.9 µM) against A549 lung cancer cells, less potent than its 3-fluorophenyl analog (IC50 = 45.1 µM). This highlights the positional sensitivity of halogen substitution on bioactivity .
Functional Group Modifications
Carbamate vs. Carboxamide :
Carbamates (e.g., the target compound) are more hydrolytically stable than carboxamides. For example, N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) contains a carboxamide group, which may engage in stronger hydrogen bonding but is more prone to enzymatic degradation .- Ester vs. Carbamate: Compounds like (1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl 2-(4-isobutylphenyl)propanoate (5b) use an ester linkage. Esters generally exhibit faster metabolic clearance compared to carbamates, impacting their half-life .
Physicochemical and Spectroscopic Properties
NMR Data :
The target compound’s ¹H-NMR would feature peaks for the triazole proton (~δ 8.1–8.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and carbamate NH (~δ 6.5–7.0 ppm). Comparatively, ester-linked analogs (e.g., 5b) show downfield shifts for ester carbonyls (δ 165–170 ppm in ¹³C NMR) .Mass Spectrometry :
High-resolution mass spectrometry (HRMS) of the target compound would confirm a molecular ion [M+H]⁺ at m/z 342.78 (calculated for C₁₆H₁₅ClN₄O₂), distinct from carboxamide analogs (e.g., ZIPSEY: m/z 384.8) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
